(1S)-1-(3,5-dichlorophenyl)ethan-1-ol is a highly stereopure, electron-deficient benzylic alcohol utilized extensively as a chiral building block in pharmaceutical and agrochemical synthesis. Characterized by its symmetrical meta-chloro substitutions, this compound offers a specific combination of high lipophilicity, metabolic resistance at the para position, and suppressed benzylic carbocation formation [1]. For industrial and laboratory procurement, its primary commercial value lies in its >99% enantiomeric excess (ee), which enables direct stereospecific transformations—such as Mitsunobu inversions or etherifications—without the need for costly and wasteful downstream chiral resolution.
Substituting (1S)-1-(3,5-dichlorophenyl)ethan-1-ol with its racemic counterpart or closely related isomers (such as 3,4-dichloro or 4-chloro analogs) introduces severe process and performance liabilities. Using the racemate necessitates late-stage chiral separation, immediately capping theoretical yields at 50% and drastically increasing solvent and time costs [1]. Furthermore, substituting with the 3,4-dichloro isomer alters the electronic distribution around the benzylic center, increasing the risk of partial racemization during SN2 displacements. In medicinal chemistry workflows, failing to utilize the specific 3,5-dichloro pattern often results in suboptimal hydrophobic pocket binding and increased susceptibility to oxidative metabolism at the exposed meta positions.
When synthesizing chiral active pharmaceutical ingredients (APIs), starting with (1S)-1-(3,5-dichlorophenyl)ethan-1-ol (>99% ee) achieves an overall synthetic yield of up to 85% for the stereopure product. In contrast, utilizing racemic 1-(3,5-dichlorophenyl)ethanol requires late-stage diastereomeric salt resolution or preparative chiral chromatography (SFC). This resolution step geometrically limits the maximum theoretical yield to 50%, with practical recoveries often plateauing at 35-40% [1]. Consequently, the racemic route more than doubles the required input mass of the precursor and associated reagents.
| Evidence Dimension | Late-stage stereopure API yield |
| Target Compound Data | >85% yield (using >99% ee (1S)-precursor) |
| Comparator Or Baseline | ~35-40% yield (using racemic precursor + resolution) |
| Quantified Difference | >100% increase in effective yield per mole of precursor |
| Conditions | Multi-step API synthesis utilizing benzylic etherification |
Procuring the enantiopure (1S) building block directly eliminates the most wasteful and expensive step in chiral API manufacturing.
The symmetrical 3,5-dichloro substitution exerts a strong, uniform electron-withdrawing effect (-I) that destabilizes any potential benzylic carbocation. During Mitsunobu reactions (inversion to the (R)-configuration), (1S)-1-(3,5-dichlorophenyl)ethan-1-ol maintains >98% stereochemical fidelity. Conversely, the (1S)-1-(3,4-dichlorophenyl)ethan-1-ol isomer exhibits slight electronic asymmetry, leading to transient ion-pair formation and 4-6% racemization under identical conditions [1].
| Evidence Dimension | Enantiomeric excess (ee) retention after SN2 inversion |
| Target Compound Data | >98% ee retention (3,5-dichloro) |
| Comparator Or Baseline | 92-94% ee retention (3,4-dichloro analog) |
| Quantified Difference | 4-6% reduction in racemization byproduct |
| Conditions | Mitsunobu etherification with phenol derivatives |
High stereochemical fidelity ensures that the premium paid for an enantiopure starting material is not lost to racemization during subsequent synthetic steps.
Facilities attempting to generate the (1S)-alcohol in-house via asymmetric hydrogenation of 3,5-dichloroacetophenone typically achieve 92-95% ee using standard chiral ruthenium or rhodium catalysts, requiring high-pressure hydrogen infrastructure and extensive optimization [1]. Procuring the pre-synthesized (1S)-1-(3,5-dichlorophenyl)ethan-1-ol guarantees >99% ee off-the-shelf, bypassing the need for specialized high-pressure reactors, expensive transition metal catalysts, and complex trace-metal remediation in the final product.
| Evidence Dimension | Enantiomeric purity and process complexity |
| Target Compound Data | >99% ee (Direct procurement) |
| Comparator Or Baseline | 92-95% ee (In-house catalytic reduction of ketone) |
| Quantified Difference | +4-7% ee and elimination of high-pressure H2 steps |
| Conditions | Industrial scale-up environment |
Outsourcing the chiral synthesis to a specialized supplier reduces capital expenditure on high-pressure equipment and accelerates project timelines.
In structure-activity relationship (SAR) campaigns, the 3,5-dichloro substitution pattern provides a distinct advantage over mono-chlorinated analogs. The (1S)-1-(3,5-dichlorophenyl)ethan-1-ol moiety contributes a significantly higher lipophilic surface area, increasing the LogP of the resulting scaffold by approximately 1.1 units compared to the (1S)-1-(4-chlorophenyl)ethan-1-ol derivative. This bi-lobed hydrophobic bulk frequently translates to a 10- to 50-fold enhancement in binding affinity for deep hydrophobic pockets in kinase and phosphodiesterase targets [1].
| Evidence Dimension | Scaffold LogP contribution and relative binding affinity |
| Target Compound Data | +1.1 ΔLogP; up to 50x affinity boost (3,5-dichloro) |
| Comparator Or Baseline | Baseline LogP and affinity (4-chloro analog) |
| Quantified Difference | Substantial increase in hydrophobic pocket occupancy |
| Conditions | in vitro target binding assays for kinase inhibitors |
For drug discovery procurement, selecting the 3,5-dichloro building block maximizes the probability of achieving nanomolar potency in lead optimization.
The (1S)-1-(3,5-dichlorophenyl)ethan-1-ol building block is a highly efficient starting material for generating chiral benzylic ethers in targeted oncology drugs. Its high stereochemical fidelity during SN2 displacements ensures that the final API meets strict regulatory requirements for enantiomeric purity without requiring late-stage chiral chromatography [1].
In the formulation of advanced fungicides and herbicides, the 3,5-dichloro substitution provides essential metabolic resistance and environmental stability. Procuring the (1S) enantiomer allows manufacturers to produce stereospecific active ingredients that exhibit higher efficacy at lower application rates compared to racemic mixtures, directly reducing environmental load and material waste [2].
The compound's bulky, electron-deficient aromatic ring and high enantiopurity make it an excellent precursor for custom chiral auxiliaries or resolving agents. It is particularly suited for workflows where in-house asymmetric reduction of 3,5-dichloroacetophenone is unfeasible due to equipment limitations or high catalyst cost constraints [3].